molecular formula C17H17NO2 B1663692 Apomorphine hydrochloride CAS No. 314-19-2

Apomorphine hydrochloride

Cat. No.: B1663692
CAS No.: 314-19-2
M. Wt: 267.32 g/mol
InChI Key: VMWNQDUVQKEIOC-CYBMUJFWSA-N
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Chemical Reactions Analysis

Types of Reactions: Apomorphine hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound is prone to oxidation, especially in the presence of light and air.

    Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.

    Substitution: Substitution reactions can occur at the hydroxyl groups of the apomorphine molecule, leading to the formation of various derivatives.

Major Products Formed: The major products formed from the oxidation of this compound include oxoapomorphine, which is characterized by a green coloration in solution .

Scientific Research Applications

Pharmacological Properties

Apomorphine is derived from morphine and acts as a non-selective dopamine agonist, stimulating both D1 and D2 dopamine receptors. Its rapid onset of action makes it particularly effective for managing "off" episodes in PD patients, where conventional oral medications fail to provide adequate relief.

Clinical Applications

1. Management of Parkinson's Disease:

  • Subcutaneous Injections: Apomorphine hydrochloride is primarily administered via subcutaneous injection for acute treatment of hypomobility during "off" episodes. A study demonstrated significant improvements in motor function with doses ranging from 2 to 10 mg, showing efficacy in reversing off-state events in patients with advanced PD .
  • Oromucosal Solutions: Recent developments include oromucosal formulations that provide an alternative to injections, allowing for easier self-administration. A clinical trial evaluated the pharmacokinetics and safety of a novel oromucosal solution, indicating its potential as a user-friendly alternative .

2. Treatment of Motor Fluctuations:

  • Dosing Strategies: Research has shown that both low-dose and high-dose apomorphine infusions can effectively manage motor fluctuations in PD patients. High doses significantly increased motor activity compared to placebo, while low doses maintained motor function without decline .
  • Case Studies: A case report highlighted the successful use of apomorphine therapy in a patient with concurrent myasthenia gravis and PD, illustrating its versatility in complex clinical scenarios .

Data Tables

Application Formulation Efficacy Notes
Parkinson's Disease ManagementSubcutaneous InjectionSignificant improvement in off-state eventsDoses: 2-10 mg; effective within 20 minutes
Motor FluctuationsLow-dose InfusionNo decline in motor functionHigh doses increased activity significantly
Oromucosal SolutionNovel FormulationNon-invasive alternativeSafety and pharmacokinetics evaluated

Case Studies

  • Subcutaneous Apomorphine in Advanced PD:
    • In a randomized trial involving 29 patients, subcutaneous apomorphine significantly reduced off-time and improved motor scores on the United Parkinson Disease Rating Scale (UPDRS) after administration .
  • Oromucosal Application:
    • A two-part study assessed the pharmacokinetics of an oromucosal apomorphine solution compared to subcutaneous injections. Results indicated favorable bioavailability and tolerability, paving the way for its clinical use .
  • Complex Cases:
    • A documented case involving a patient with both Parkinson's disease and myasthenia gravis showcased the effectiveness of apomorphine therapy in managing symptoms across different neurological disorders .

Comparison with Similar Compounds

    Levodopa: Another dopamine precursor used in the treatment of Parkinson’s disease. Unlike apomorphine hydrochloride, levodopa is converted to dopamine in the brain.

    Pramipexole: A non-ergoline dopamine agonist with high affinity for D3 receptors. It is used to treat Parkinson’s disease and restless legs syndrome.

    Ropinirole: Another non-ergoline dopamine agonist that targets D2 and D3 receptors. It is used for similar indications as pramipexole.

Uniqueness of this compound: this compound is unique in its rapid onset of action and short duration of effect, making it suitable for managing acute “off” episodes in Parkinson’s disease . Its ability to be administered subcutaneously or sublingually provides flexibility in treatment options .

Biological Activity

Apomorphine hydrochloride is a potent non-selective dopamine agonist primarily used in the treatment of Parkinson's disease, particularly for managing "off" episodes associated with dopaminergic therapy. This compound has garnered attention due to its unique pharmacological profile and significant biological activities, making it a valuable therapeutic agent in neurology.

Apomorphine acts primarily as an agonist at dopamine D1 and D2 receptors, with a stronger affinity for D2 receptors. This interaction stimulates the nigrostriatal pathway, which is crucial for motor control, thereby improving motor function in patients with Parkinson's disease. The compound also influences other neurological pathways, including those related to the limbic system and hypothalamus, further contributing to its therapeutic effects .

Receptor Affinity

The following table summarizes the receptor affinities of this compound:

Receptor TypeK_i (nM)Action
D16.43Agonist
D2L7.08Agonist
D37.59Agonist
D48.36Agonist
D57.83Agonist
α1A-adrenergic1995Antagonist
α2C-adrenergic36.3Antagonist

This table illustrates the selectivity of apomorphine for dopamine receptors compared to adrenergic receptors, highlighting its role as a dopamine agonist in therapeutic applications .

Pharmacokinetics

This compound exhibits distinct pharmacokinetic properties depending on the route of administration. When administered subcutaneously, it achieves 100% bioavailability, with peak plasma concentrations reached within 10 to 60 minutes. In contrast, oral administration results in significantly lower bioavailability due to poor gastrointestinal absorption and extensive first-pass metabolism .

Key Pharmacokinetic Parameters

  • Half-life : 30-60 minutes
  • Volume of Distribution :
    • Subcutaneous: 123-404 L
    • Sublingual: 3630 L
  • Clearance Rate : 3-5 L/kg/hr
  • Metabolism : Primarily via N-demethylation and glucuronidation; only 3-4% excreted unchanged in urine .

Clinical Efficacy and Case Studies

Numerous clinical trials have evaluated the efficacy of this compound in patients with Parkinson's disease. A notable randomized double-blind placebo-controlled trial demonstrated significant improvements in motor function as measured by the United Parkinson Disease Rating Scale (UPDRS) after administration of apomorphine .

Case Study Insights

  • Study on Advanced Parkinson's Disease :
    • Participants : 29 patients with advanced Parkinson's.
    • Dosing : Subcutaneous apomorphine (2-10 mg).
    • Results : Mean UPDRS scores improved by 23.9 points in the apomorphine group compared to a negligible change in the placebo group .
  • Low-Dose Infusion Study :
    • Investigated the effects of low concentrations of apomorphine on parkinsonism.
    • Results indicated that while lower doses did not significantly improve symptoms, higher doses led to measurable improvements in motor tasks such as finger tapping .

Safety Profile and Side Effects

The safety profile of this compound is generally favorable; however, it is associated with certain side effects, including hypotension and nausea. Monitoring is essential, especially during initial dosing phases . The toxicity levels vary based on administration routes:

  • LD50 (mice) :
    • Oral: 300 mg/kg
    • Intraperitoneal: 160 mg/kg
    • Intravenous: 56 mg/kg .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying apomorphine hydrochloride and its impurities in pharmaceutical formulations?

The RP-HPLC method described in the Journal of Pharmaceutical Analysis is widely used. It employs a C18 column, a mobile phase of sodium dihydrogen phosphate–sodium octanesulfonate buffer (pH 2.5) and acetonitrile (75:25), with UV detection at 220 nm. This method achieves recoveries of 99.6% ± 0.6% for this compound and 99.0% ± 0.8% for morphine (a key impurity), with a detection limit of 6.8 μg·L⁻¹ for morphine . Validation should follow ICH Q2(R1) guidelines, including specificity, linearity, and robustness testing .

Q. How should this compound solutions be stabilized to prevent oxidation during in vitro experiments?

Oxidation can be mitigated by adding antioxidants like ascorbic acid (100 mg/mL) or sodium bisulfite (0.5–20 mg/mL) to aqueous solutions. Refrigeration at 5°C further reduces degradation. Stability studies should include periodic HPLC analysis to monitor degradation products, particularly under varying pH and temperature conditions .

Q. What are the standard protocols for handling this compound in laboratory settings?

this compound is classified as a UN2811 toxic solid. Handling requires PPE (gloves, lab coat, eye protection), fume hood use, and adherence to institutional biosafety protocols. Waste disposal must comply with regional regulations for organic toxins. Shipping requires proper labeling under IATA/IMDG/ADR guidelines for "Toxic Solid, Organic, n.o.s." .

Q. How is this compound used to model Parkinson’s disease (PD) in rodents?

Subcutaneous this compound (0.05–0.1 mg/kg) induces rotational behavior in 6-OHDA-lesioned rats. Rats with <4 rotations/minute after the first week are excluded, while those with >7 rotations/minute are retained. Behavioral outcomes (e.g., rotation counts) should be correlated with neurochemical markers like tyrosine hydroxylase (TH) and α-synuclein expression .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound efficacy data across preclinical studies?

Variations in PD model induction (e.g., lesion severity, apomorphine dosage) and outcome measures (rotation vs. gait analysis) may explain contradictions. Meta-analyses should standardize inclusion criteria (e.g., rotation thresholds ≥7/minute) and adjust for confounders like exercise interventions, which reduce rotational behavior (F(1,28) = 6.862, p = 0.021) .

Q. What methodological considerations are critical when designing cost-effectiveness studies comparing apomorphine formulations?

Microsimulation models incorporating "OFF" hour reduction, AE profiles, and caregiver burden are preferred. For example, apomorphine sublingual film dominates this compound injection in cost-effectiveness (incremental cost: US–$231,110; QALY gain: 0.019) due to lower AE-related disutility and treatment costs. Sensitivity analyses must test assumptions like linear utility gains per "OFF" hour reduced .

Q. How does the hydration state of this compound impact pharmacokinetic study design?

Anhydrous vs. hemihydrate forms affect molarity calculations. Researchers must specify hydration status in protocols (e.g., "this compound hemihydrate") and validate analytical methods for water content (e.g., Karl Fischer titration). Ambiguities in nomenclature can lead to dosing errors in regulatory submissions .

Q. What strategies optimize reproducibility in this compound impurity profiling?

Use USP/EP monographs as reference standards. For example, the USP 44 specifies limits for morphine (≤1.0%) and other related substances. Method transfer between labs requires cross-validation of column batches and mobile phase pH (±0.1 units) to ensure consistent retention times .

Properties

IUPAC Name

(6aR)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
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InChI

InChI=1S/C17H17NO2/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12/h2-6,13,19-20H,7-9H2,1H3/t13-/m1/s1
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InChI Key

VMWNQDUVQKEIOC-CYBMUJFWSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O
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Isomeric SMILES

CN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O
Source PubChem
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Molecular Formula

C17H17NO2
Source PubChem
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Related CAS

314-19-2 (hydrochloride anhydrous), 41372-20-7 (hydrochloride hemihydrate)
Record name Apomorphine [BAN]
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DSSTOX Substance ID

DTXSID8022614
Record name Apomorphine
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Molecular Weight

267.32 g/mol
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Physical Description

Solid
Record name Apomorphine
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Solubility

MINUTE, WHITE OR GRAYISH WHITE, GLISTENING CRYSTALS OR WHITE POWDER; ODORLESS; SOLN ARE NEUTRAL TO LITMUS; LEVOROTATORY IN DIL ACID; 1 G SOL IN 50 ML WATER, IN ABOUT 50 ML ALCOHOL, & IN ABOUT 20 ML WATER @ 80 °C; PPT BY TANNIC ACID & OTHER ALKALOIDAL PRECIPITANTS & DECOMP BY OXIDIZING AGENTS. /HCL/, Sol in alcohol, acetone, chloroform; slightly sol in water, benzene, ether, petroleum ether, Slightly soluble in hydrochloric acid, ligand; soluble in ethanol, ethyl ether, acetone, benzene, chloroform, alkalies, In water, 1.66X10+4 mg/L at 16 °C, 5.10e-01 g/L
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Mechanism of Action

Apomorphine is a non-ergoline dopamine agonist with high binding affinity to dopamine D2, D3, and D5 receptors. Stimulation of D2 receptors in the caudate-putamen, a region of the brain responsible for locomotor control, may be responsible for apomorphine's action. However, the means by which the cellular effects of apomorphine treat hypomobility of Parkinson's remain unknown., The exact mechanism of action of apomorphine hydrochloride in the treatment of Parkinson's disease has not been fully elucidated but may involve stimulation of postsynaptic dopamine D2 receptors within the caudate-putamen in the brain. Apomorphine has been shown to improve motor function in an animal model of Parkinson's disease. In particular, apomorphine attenuates the motor deficits associated with neurotoxin (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine ([MPTP])-induced lesions in the ascending nigrostriatal dopaminergic pathway in primates., Apomorphine hydrochloride is a nonergot-derivative dopamine receptor agonist that is structurally and pharmacologically related to dopamine. In in vitro studies, apomorphine hydrochloride demonstrated a higher affinity for the dopamine D4 receptor than for dopamine D2, D3, or D5 receptors. Apomorphine hydrochloride binds with moderate affinity to alpha-adrenergic (alpha1D, alpha2B, alpha2C) receptors but has little or no affinity for dopamine D1 receptors, serotonergic (5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C) receptors, beta1- or beta2-adrenergic receptors, or histamine H1 receptors. /Apomorphine hydrochloride/
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Impurities

(6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-11-ol (apocodeine); morphine
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Color/Form

Hexagonal plates from chloroform+petroleum ether; rods from ether

CAS No.

58-00-4, 41372-20-7
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Melting Point

195 °C (decomposes), MP: 127-128 °C; specific optical rotation: -88 deg at 24 °C/D (c = 1.12 in 0.1 N HCl) /Diacetate ester/
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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